molecular formula C2H6O3S2 B6596408 2-Mercaptoethanesulfonic acid CAS No. 9005-46-3

2-Mercaptoethanesulfonic acid

Cat. No.: B6596408
CAS No.: 9005-46-3
M. Wt: 142.20 g/mol
InChI Key: ZNEWHQLOPFWXOF-UHFFFAOYSA-N
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Description

2-Mercaptoethanesulfonic acid is an organosulfur compound with the molecular formula HSCH₂CH₂SO₃H. It is a thiol and sulfonic acid, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its role as a coenzyme in methanogenic archaea, where it is involved in the final step of methane biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoethanesulfonic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

2-Mercaptoethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The sulfonic acid group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Sulfonamides, sulfonate esters.

Scientific Research Applications

2-Mercaptoethanesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Mercaptoethanesulfonic acid can be compared with other similar compounds:

    Sodium 2-mercaptoethanesulfonate:

    Sodium 3-mercapto-1-propanesulfonate: Another thiol compound used in similar applications but with different structural properties.

    N-Acetyl-L-cysteine: A thiol compound used as a mucolytic agent and antioxidant.

Uniqueness

This compound is unique due to its dual functionality as both a thiol and sulfonic acid, making it highly versatile in various chemical reactions and applications. Its role as a coenzyme in methanogenic archaea also sets it apart from other similar compounds.

Properties

IUPAC Name

2-sulfanylethanesulfonic acid
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InChI

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
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InChI Key

ZNEWHQLOPFWXOF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6O3S2
Source PubChem
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Related CAS

19767-45-4 (Parent)
Record name Mercaptoethanesulfonic acid
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DSSTOX Substance ID

DTXSID8023264
Record name 2-Mercaptoethanesulfonic acid
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Molecular Weight

142.20 g/mol
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Physical Description

Clear, colorless liquid., Solid
Record name 2-Mercaptoethanesulfonic acid
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Record name Mesna
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Mechanism of Action

A metabolite called acrolein is produced when ifosfamide and cyclophosphamide are metabolized. This metabolite concentrates in the bladder and causes cell death via upregulation of reactive oxygen species (ROS), and activates inducible nitric oxide synthase (iNOS) which leads to production of nitric oxide (NO). Both ROS and NO produce products which are detrimental to lipids, proteins and DNA strands. Furthermore, ROS stimulate gene expression of pro-inflammatory cytokines such as TNF-α AND IL-1β. Acrolein may also lead to ulceration of the bladder urothelium. Mesna protects against cyclophosphamide and ifosfamide induced hemorrhagic cystitis by binding to their toxic metabolites. Mesna is metabolized to dimesna and excreted by the kidneys. Glutathione dihydrogenase acts on the reabsorbed portion and produces free sulfhydryl groups. These free sulfhydryl groups bind acrolein in the bladder, allowing effective excretion and prevention of toxic effects. In addition, Mesna binds to and detoxifies a urotoxic ifosfamide metabolite called 4-hydroxy-ifosfamide.
Record name Coenzyme M
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CAS No.

3375-50-6, 9005-46-3
Record name Mercaptoethanesulfonic acid
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Record name 2-Mercaptoethanesulfonic acid
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Record name 2-mercaptoethanesulphonic acid
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Record name 2-MERCAPTOETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological function of 2-mercaptoethanesulfonic acid?

A1: this compound, or coenzyme M (HS-CoM), serves as the terminal methyl carrier in methanogenesis, the biological production of methane. [] This process, carried out by methanogenic archaea, relies on HS-CoM to accept a methyl group from various substrates and ultimately reduce it to methane. [, ]

Q2: How does HS-CoM interact with enzymes to facilitate methyl transfer?

A2: HS-CoM interacts with enzymes like epoxyalkane:CoM transferase (EaCoMT) through its thiol group. [] This interaction, facilitated by a zinc ion within the enzyme, deprotonates the thiol, creating a nucleophilic thiolate. This activated thiolate then attacks the epoxide substrate, leading to the formation of a thioether conjugate, 2-hydroxypropyl-CoM. []

Q3: Is the sulfonate group of HS-CoM important for its biological activity?

A3: Yes, the sulfonate group plays a crucial role in the binding of HS-CoM to enzymes. Studies using CoM analogs with modifications to the sulfonate group showed significantly reduced activity, highlighting the importance of this group for proper enzyme recognition and binding. []

Q4: How is the methyl group transferred from HS-CoM to ultimately form methane?

A4: The methyl group carried by HS-CoM, in the form of methyl-coenzyme M (CH3-S-CoM), is reductively demethylated by the enzyme CH3-S-CoM methylreductase. [, , , ] This enzyme utilizes reducing equivalents from a co-substrate, typically N-7-(mercaptoheptanoyl)-L-threonine O3-phosphate (HS-HTP), to facilitate the release of methane and generate a heterodisulfide. [, ]

Q5: Does HS-CoM play a role in other metabolic pathways besides methanogenesis?

A5: Interestingly, HS-CoM is not exclusive to methanogenesis. It also participates in a bacterial pathway for the carboxylation of aliphatic epoxides. [] This pathway, found in bacteria like Xanthobacter strain Py2, uses HS-CoM as a nucleophile for the activation and conversion of epoxides to central metabolites. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C2H6O3S2 and a molecular weight of 142.17 g/mol.

Q7: Are there any specific spectroscopic data available for identifying this compound?

A7: While specific spectroscopic data isn't extensively provided in these papers, the thiol group in HS-CoM allows for detection and quantification using high-performance liquid chromatography methods developed for thiols in various matrices. []

Q8: How does the stability of HS-CoM impact its measurement in environmental samples?

A8: Freezing environmental samples like sediments can lead to a significant decrease in detectable HS-CoM, ranging from 46% to 83%. [] This suggests a potential for degradation or modification of HS-CoM under freezing conditions in complex matrices.

Q9: Can you elaborate on the role of 2-bromoethanesulfonate (BES) as an inhibitor in CoM-dependent pathways?

A9: 2-Bromoethanesulfonate (BES) acts as a potent inhibitor of CoM-dependent pathways, specifically targeting the epoxyalkane:CoM transferase (EaCoMT) enzyme involved in epoxide carboxylation. [] This inhibition prevents bacterial growth on substrates like propylene by disrupting the activation and conversion of epoxides.

Q10: Does BES impact methanogenesis?

A10: Yes, BES is a structural analog of HS-CoM and effectively inhibits methanogenesis. [] This inhibition arises from its ability to disrupt the activity of enzymes like CH3-S-CoM methylreductase, preventing the final step of methane formation.

Q11: How do structural modifications of HS-CoM affect its activity in the EaCoMT-catalyzed reaction?

A11: Modifications to the thiol or sulfonate group of HS-CoM drastically reduce its activity with EaCoMT. CoM analogs with alterations to these groups exhibit significantly lower rates of epoxyalkane conjugation, highlighting the importance of these structural features for substrate recognition and catalytic efficiency. []

Q12: How does the presence of thiols impact the stability of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables?

A12: Thiols like cysteine and glutathione can significantly enhance the heat inactivation of PPO. [] This suggests a potential role for thiols in preventing enzymatic browning, offering an alternative to sulfite-based inhibitors.

Q13: How can the amount of coenzyme M be used to estimate methanogen biomass?

A13: Coenzyme M serves as a valuable biomarker for methanogens due to its unique presence in these organisms. [] Studies have determined the average CoM content per milligram of protein and per methanogen cell, allowing for estimations of methanogen biomass in environmental samples based on quantifiable CoM levels. []

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